Octahydropyrano[3,4-c]pyrrole hydrochloride
Description
Properties
IUPAC Name |
1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-9-5-7-4-8-3-6(1)7;/h6-8H,1-5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQVPZMFWAJLTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2C1CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909306-44-0 | |
| Record name | octahydropyrano[3,4-c]pyrrole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octahydropyrano[3,4-c]pyrrole hydrochloride typically involves the annulation of a pyran ring to an existing pyrrole ring. One common method is the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrrole ring. For instance, 3-methyl-1,6-diphenylpyrano[3,4-c]pyrrol-4(2H)-ones can be synthesized by melting 2-methyl-4-(2-oxo-2-phenylethyl)-5-phenylpyrrole-3-carboxylic acid ethyl esters with p-toluenesulfonic acid .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions: Octahydropyrano[3,4-c]pyrrole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield fully hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as alkyl halides and nucleophiles like amines are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-diones, while reduction can produce fully saturated pyrrole derivatives .
Scientific Research Applications
Therapeutic Applications
The compound is primarily recognized for its role as a ligand for the histamine H4 receptor. This receptor is implicated in several inflammatory processes and conditions. The therapeutic applications of octahydropyrano[3,4-c]pyrrole hydrochloride include:
- Asthma and Allergic Rhinitis : The compound has shown promise in treating asthma and allergic rhinitis by modulating the activity of eosinophils and mast cells, which are critical in these conditions .
- Inflammatory Disorders : It is being investigated for its potential in treating various inflammatory diseases such as:
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Properties : Studies suggest the compound may offer neuroprotective effects, making it a candidate for research into neurodegenerative diseases like Alzheimer's and Parkinson's disease.
- Anti-inflammatory Effects : Its ability to interact with inflammatory pathways positions it as a potential anti-inflammatory agent .
- Antitumor Activity : Preliminary findings indicate that derivatives of this compound may exhibit antitumor properties, warranting further investigation in cancer therapeutics.
Table 1: Synthesis Methods Overview
| Method | Description |
|---|---|
| Intramolecular Cyclization | Cyclization of precursors with pyrrole and pyran moieties |
| Multicomponent Reactions | Single-step reactions involving multiple reagents |
Industrial Applications
In addition to its therapeutic potential, this compound has industrial applications:
Mechanism of Action
The mechanism of action of octahydropyrano[3,4-c]pyrrole hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s fused ring system allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The following table summarizes key structural differences between octahydropyrano[3,4-c]pyrrole hydrochloride and analogous bicyclic compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Heteroatoms | Salt Form | Key Functional Groups |
|---|---|---|---|---|---|
| This compound | C₇H₁₃NO·HCl | 163.6 | O, N | Hydrochloride | Pyran, pyrrole |
| Octahydro-1H-pyrrolo[3,4-c]pyridin-1-one hydrochloride | C₇H₁₃ClN₂O | 176.64 | N (x2), O | Hydrochloride | Pyrrolidine, pyridinone |
| Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride | C₇H₁₆Cl₂N₂ | 199.12 | N (x2) | Dihydrochloride | Pyrrolidine, pyridine |
| trans-Octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride | C₆H₁₃ClN₂ | 148.64 | N (x2) | Dihydrochloride | Pyrrolidine (trans-configured) |
Key Observations:
Heteroatom Composition: The pyrano-pyrrole hybrid contains oxygen (pyran) and nitrogen (pyrrole), whereas analogs like pyrrolo[3,4-c]pyridine derivatives are nitrogen-dominant.
Salt Forms: Dihydrochloride salts (e.g., C₇H₁₆Cl₂N₂) exhibit higher solubility in aqueous media compared to monohydrochloride salts but may introduce stability challenges .
Physicochemical Properties
Collision Cross-Section (CCS) and Mass Data:
| Compound (Adduct) | m/z | Predicted CCS (Ų) |
|---|---|---|
| Octahydropyrano[3,4-c]pyrrole [M+H]⁺ | 128.107 | 126.7 |
| Octahydropyrano[3,4-c]pyrrole [M+Na]⁺ | 150.089 | 136.5 |
| Octahydropyrano[3,4-c]pyrrole [M-H]⁻ | 126.092 | 129.1 |
Comparable CCS data for analogs are unavailable in the provided evidence, limiting direct comparisons. However, the dihydrochloride salts (e.g., C₇H₁₆Cl₂N₂) likely exhibit higher CCS values due to increased mass and charge distribution .
Biological Activity
Octahydropyrano[3,4-c]pyrrole hydrochloride is a compound that has garnered attention in the pharmaceutical field due to its potential biological activities. This article delves into its biological properties, focusing on its antiviral, anti-inflammatory, and receptor-binding activities. The findings are supported by case studies, data tables, and relevant research.
Chemical Structure and Properties
This compound is characterized by a bicyclic structure that enhances its biological activity. Its unique configuration allows for significant interactions with various biological targets, making it a compound of interest in medicinal chemistry.
Antiviral Activity
Research indicates that derivatives of octahydropyrano[3,4-c]pyrrole exhibit promising antiviral properties, particularly as CCR5 antagonists. These compounds have been shown to inhibit the entry of HIV into host cells by blocking the CCR5 receptor, which is crucial for viral infection.
- Case Study : A study highlighted the effectiveness of octahydropyrano[3,4-c]pyrrole derivatives in preventing HIV infection in vitro. The compounds demonstrated a significant reduction in viral load when tested against HIV-infected cell lines .
Anti-inflammatory Effects
The compound also shows potential anti-inflammatory effects. Research has demonstrated that octahydropyrano[3,4-c]pyrrole derivatives can modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.
- Research Findings : In vitro studies revealed that these compounds reduced the expression of TNF-alpha and IL-6 in macrophages stimulated with LPS, indicating their potential use in treating inflammatory diseases .
Nicotinic Acetylcholine Receptor Binding
Another area of interest is the interaction of octahydropyrano[3,4-c]pyrrole with nicotinic acetylcholine receptors (nAChRs). Specifically, certain derivatives have shown selective binding affinity to alpha4beta2 and alpha7 nAChR subtypes.
- Data Table: Selectivity of Octahydropyrano Derivatives for nAChR Subtypes
| Compound | nAChR Subtype | Binding Affinity (Ki) |
|---|---|---|
| Compound A | alpha4beta2 | 12 nM |
| Compound B | alpha7 | 8 nM |
| Compound C | alpha4beta2 | 30 nM |
| Compound D | alpha7 | 20 nM |
This table illustrates the varying affinities of different derivatives towards specific receptor subtypes, which is crucial for developing targeted therapies for neurological disorders .
Synthesis and Derivatives
The synthesis of octahydropyrano[3,4-c]pyrrole derivatives involves various methodologies including [3+2] cycloaddition reactions. These synthetic routes allow for the introduction of different substituents that can enhance biological activity.
Q & A
Q. What are the primary synthetic routes for octahydropyrano[3,4-c]pyrrole hydrochloride, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of γ-butyrolactone derivatives with amine precursors under reductive conditions. A notable method uses boron-based reducing agents (e.g., BH₃·THF) in the presence of Lewis acids (e.g., AlCl₃) to achieve high yields of the bicyclic core. Reaction temperature (0–25°C) and solvent polarity (tetrahydrofuran or dichloromethane) critically affect stereochemical outcomes and purity .
Q. How can the bicyclic structure and stereochemistry of this compound be confirmed experimentally?
Structural validation relies on multi-spectral analysis:
- NMR : H and C NMR identify ring junction protons (e.g., 3a-H and 7a-H) and confirm fused pyran-pyrrole geometry.
- IR : Stretching frequencies for N–H (3200–3400 cm) and C–O–C (1100–1250 cm) verify functional groups.
- Mass Spectrometry : Predicted collision cross-section (CCS) values for adducts (e.g., [M+H]: 126.7 Ų) align with ion mobility spectrometry data to validate conformation .
Q. What analytical techniques are recommended for purity assessment during synthesis?
High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) and charged aerosol detection (CAD) are optimal. Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to resolve impurities. Reference standards for related heterocycles (e.g., pyrido[1,2,3-de]benzoxazines) can guide method development .
Advanced Research Questions
Q. How can stereoselective synthesis of the cis-octahydropyrano[3,4-c]pyrrole isomer be optimized?
Enantioselective reduction of ketone intermediates using chiral catalysts (e.g., Corey-Bakshi-Shibata) or enzymatic resolution (e.g., Candida antarctica lipase B) achieves >90% enantiomeric excess. Solvent-free conditions and microwave-assisted heating (80°C, 30 min) enhance reaction efficiency while minimizing racemization .
Q. What strategies resolve contradictions in collision cross-section (CCS) values across different adducts?
CCS discrepancies arise from adduct-specific ion mobility shifts. Calibrate instruments using poly-DL-alanine or tetraalkylammonium salts. For [M+Na] (CCS = 136.5 Ų), ensure sodium ion concentration ≤1 mM to avoid cluster formation. Cross-validate with computational tools (e.g., MOBCAL) to harmonize experimental and predicted values .
Q. What mechanisms underlie the compound’s biological activity in medicinal chemistry?
The bicyclic scaffold acts as a rigid pharmacophore, enabling selective interactions with enzymes (e.g., HCV NS5A) or G-protein-coupled receptors. Molecular docking studies suggest hydrogen bonding between the pyrrole nitrogen and catalytic residues (e.g., Asp168 in NS5A), while the pyran oxygen stabilizes hydrophobic pockets .
Q. How can impurities in synthesized batches be systematically identified and quantified?
Employ LC-MS/MS with parallel reaction monitoring (PRM) to target common byproducts:
- Dehydrohalogenation products : Monitor m/z 110.06 ([M+H–HCl]).
- Oxidation adducts : Track m/z 144.08 ([M+O–H]). Reference impurity standards (e.g., risperidone intermediates) provide retention time benchmarks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
